A-366

Catalog No.
S516527
CAS No.
1527503-11-2
M.F
C19H27N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-366

CAS Number

1527503-11-2

Product Name

A-366

IUPAC Name

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)

InChI Key

BKCDJTRMYWSXMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

A-366; A 366; A366.

Canonical SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Description

The exact mass of the compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is 329.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-366 is a small molecule compound recognized primarily as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP (G9a-like protein). Its chemical structure is identified as 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine, with a molecular formula of C19H27N3O2 and a CAS number of 1527503-11-2. A-366 exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 3.3 nM for G9a, demonstrating over 1,000-fold selectivity against other methyltransferases and non-epigenetic targets .

Chemical Information

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is an organic molecule described by the chemical formula C19H27N3O2. It belongs to a class of compounds called spirocyclic indoles. These molecules are of interest to researchers due to their potential biological activity [].

Research Applications

Scientific literature suggests that 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine may have properties that are relevant to various areas of scientific research, including:

  • Medicinal Chemistry: Research has explored the potential of spirocyclic indoles for use in developing new medications [, ].
  • Neuroscience: Some studies have investigated the interaction of spirocyclic indoles with neurotransmitter systems [].

The primary reaction involving A-366 is its competitive inhibition of the G9a/GLP enzymes. This inhibition leads to reduced methylation of histone H3 at lysine 9 (H3K9me2), a modification typically associated with transcriptional repression. A-366 has been shown to effectively decrease global levels of H3K9me2 in various cell lines, which is crucial for understanding its role in epigenetic regulation and potential therapeutic applications in cancer .

A-366 has demonstrated significant biological activity in various cancer models, particularly in leukemia. In vitro studies have shown that treatment with A-366 leads to marked differentiation and morphological changes in leukemia cell lines, such as MV4;11 and HL-60. Additionally, in vivo studies using flank xenograft models indicated that A-366 effectively inhibits tumor growth while maintaining lower cytotoxicity compared to other G9a inhibitors. This selectivity makes A-366 a valuable tool for studying the role of G9a/GLP in cancer biology .

A-366 is primarily utilized in research settings focused on epigenetics and cancer biology. Its applications include:

  • Cancer Research: Investigating the role of G9a/GLP in tumorigenesis and differentiation.
  • Epigenetic Studies: Understanding histone modifications and their implications in gene regulation.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting G9a/GLP-related pathways .

Studies have highlighted A-366's interaction with various cellular pathways influenced by G9a/GLP activity. The compound's ability to selectively inhibit these enzymes allows researchers to delineate their roles in cellular processes such as proliferation, differentiation, and apoptosis. Interaction studies often involve assessing changes in gene expression profiles and histone modification patterns following treatment with A-366 .

A-366 shares its inhibitory profile with several other compounds targeting G9a/GLP, but its unique chemical structure sets it apart. Here are some similar compounds:

Compound NameIC50 (nM)Selectivity ProfileNotable Features
BIX01294~10Less selective than A-366First selective inhibitor discovered
UNC0638~20Improved selectivity over BIX01294More potent than earlier inhibitors
GSK-J4~10Selective for G9a/GLPDual inhibitor of other methyltransferases

Uniqueness of A-366:
A-366 is distinguished by its significantly lower cytotoxicity compared to other inhibitors while maintaining potent inhibition of H3K9me2 methylation. This characteristic makes it particularly valuable for therapeutic applications where minimizing off-target effects is critical .

A-366 possesses the molecular formula C19H27N3O2 with a molecular weight of 329.44 grams per mole, classified under the Chemical Abstracts Service number 1527503-11-2 [1] [2] [3]. The compound exhibits a complex three-dimensional architecture characterized by its spirocyclic framework that integrates a cyclobutane ring system with an indole heterocycle [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3'-[3H]indol]-2'-amine [1] [6].

The molecular structure incorporates three distinct nitrogen atoms positioned strategically within the framework: two nitrogen atoms comprising the amidine functionality of the indole ring system and one nitrogen atom within the pyrrolidine moiety [7] [16]. Two oxygen atoms are present, with one forming part of the methoxy substituent and another within the propoxy linker chain [3] [5]. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4, which defines the complete connectivity pattern of this spirocyclic compound [1] [3].

Molecular PropertyValue
Molecular FormulaC19H27N3O2
Molecular Weight329.44 g/mol
Chemical Abstracts Service Number1527503-11-2
International Union of Pure and Applied Chemistry Name5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3'-[3H]indol]-2'-amine
InChI KeyBKCDJTRMYWSXMC-UHFFFAOYSA-N
Physical AppearanceOff-white to beige powder

Spiro[cyclobutane-1,3'-indol]-2'-amine Core Architecture

The spiro[cyclobutane-1,3'-indol]-2'-amine core represents a unique architectural motif that defines the fundamental structural framework of A-366 [16] [26]. This spirocyclic system features a quaternary carbon atom that serves as the spiro center, creating a direct covalent linkage between the four-membered cyclobutane ring and the three-carbon position of the indole heterocycle [22] [24]. The indole ring system contributes both aromatic and heterocyclic character to the overall molecular structure, with the 2'-position bearing the essential amidine functionality [15] [16].

The cyclobutane component introduces significant conformational rigidity to the molecular architecture due to the inherent ring strain associated with four-membered carbocycles [26] [37]. This cyclobutane ring adopts a puckered conformation to minimize torsional strain, with bond angles approximately 88 degrees rather than the ideal tetrahedral angle of 109.5 degrees [37]. The deviation from planarity in the cyclobutane ring creates a distinctive three-dimensional scaffold that is critical for the compound's biological activity [22] [24].

The spiro linkage eliminates rotational freedom around the carbon-carbon bond connecting the two ring systems, resulting in a conformationally constrained structure that maintains a defined spatial arrangement [26] [28]. This architectural feature distinguishes A-366 from other methyltransferase inhibitors that employ quinazoline-based scaffolds, providing access to unique regions of chemical space [16] [7]. The spirocyclic constraint effectively reduces the entropic penalty associated with protein binding by pre-organizing the molecule in a bioactive conformation [26].

Structure-Activity Relationship (SAR) Analysis

Extensive structure-activity relationship studies have revealed the critical importance of specific structural elements within A-366 for maintaining potent G9a methyltransferase inhibitory activity [8] [16]. Modifications to the spiro[cyclobutane] core through ring expansion to cyclopentane or cyclohexane analogs result in greater than ten-fold decreases in potency, demonstrating the optimal nature of the four-membered ring system [16] [26]. Complete removal of the spirocyclic constraint through hydrogen substitution leads to total loss of inhibitory activity, confirming the essential role of this architectural element [16].

The pyrrolidine moiety exhibits stringent structural requirements, with replacement by piperidine resulting in significant activity decreases due to altered nitrogen positioning and ring geometry [8] [16]. Morpholine substitution produces moderate activity reductions, indicating that the specific geometric constraints and electronic properties of the pyrrolidine ring are crucial for optimal binding [8]. The three-carbon propoxy linker connecting the indole ring to the pyrrolidine represents the optimal chain length, as both shortening to ethoxy and lengthening to butoxy linkages decrease potency [16].

The 5'-methoxy substituent on the indole ring contributes significantly to selectivity over other methyltransferases, with its removal resulting in reduced selectivity profiles [16] [20]. Replacement with ethoxy groups maintains activity levels, suggesting limited tolerance for alkoxy modifications while preserving the essential electron-donating and steric properties [16]. Methylation of the amidine nitrogen atoms completely abolishes activity, confirming that the free primary amine functionality is required for essential hydrogen bonding interactions with the enzyme active site [16] [21].

Structural ModificationActivity ChangeStructure-Activity Relationship Conclusion
Cyclobutane to cyclopentane>10-fold decreaseCyclobutane ring size is optimal
Cyclobutane to cyclohexane>10-fold decreaseFour-membered ring constraint essential
Spirocyclic core removalComplete lossSpirocyclic architecture required
Pyrrolidine to piperidineSignificant decreasePyrrolidine geometry critical
Methoxy group removalReduced selectivityMethoxy enhances selectivity
Amidine methylationComplete lossFree amidine essential for binding

Key Structural Features for Inhibitory Activity

The inhibitory activity of A-366 against G9a methyltransferase depends on several key structural features that work synergistically to achieve potent and selective enzyme inhibition [16] [21]. The spiro[cyclobutane-1,3'-indol] core provides essential binding pocket complementarity, creating the appropriate three-dimensional scaffold for interaction with the G9a active site [16] [26]. This core architecture enables shape complementarity that is not achievable with other chemical scaffolds, contributing to the compound's unique selectivity profile [7] [16].

The primary amidine group located at the 2'-position of the indole ring forms critical hydrogen bonding interactions with aspartic acid residues Asp1074 and Asp1088 within the G9a active site [16] [19]. These electrostatic interactions anchor the molecule within the binding pocket and represent essential contacts for high-affinity binding [16] [21]. The positioning and geometry of this amidine functionality are precisely optimized for these specific protein-ligand interactions [19].

The pyrrolidine nitrogen occupies the lysine channel of the G9a enzyme, forming extensive hydrophobic contacts with aromatic residues including Phe1158, Tyr1154, Phe1087, Phe1152, and Tyr1067 [16] [19]. The pyrrolidine ring system sits within a hydrophobic subpocket where it forms van der Waals interactions that contribute significantly to binding affinity [16]. The propyloxy linker positions the pyrrolidine moiety at the optimal distance and orientation for these favorable interactions [16].

The 5'-methoxy substituent enhances selectivity over other methyltransferases through specific protein-ligand interactions that are unique to the G9a binding site [16] [20]. The rigid cyclobutane constraint prevents conformational flexibility, reducing the entropic penalty upon binding and maintaining the precise spatial arrangement of pharmacophoric elements [26] [37]. The overall molecular geometry creates multiple contact points with the enzyme surface, resulting in the observed nanomolar potency and exceptional selectivity [16] [7].

Structural ElementFunctional RequirementBinding Interaction
Spiro[cyclobutane-1,3'-indol] coreBinding pocket complementarityShape complementarity with active site
Primary amidine groupHydrogen bonding with Asp1074/Asp1088Electrostatic interactions
Pyrrolidine nitrogenLysine channel occupancyHydrophobic contacts with Phe1158, Tyr1154
Propyloxy linkerOptimal pyrrolidine positioningPositions pyrrolidine in hydrophobic subpocket
5'-Methoxy substituentSelectivity enhancementSpecific methoxy-protein interactions

Physicochemical Properties and Stability

A-366 demonstrates favorable physicochemical properties that contribute to its utility as a research tool compound [5] [6] [11]. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, providing clear solutions suitable for biological assays [5] [11] [18]. In acidified conditions using one equivalent of hydrochloric acid, A-366 achieves solubility of 100 millimolar, facilitating preparation of concentrated stock solutions [6] [11]. The compound shows limited aqueous solubility under neutral conditions, consistent with its lipophilic character [18].

Chemical stability studies indicate that A-366 maintains integrity in solid state when stored at temperatures of negative twenty degrees Celsius for periods exceeding two years [6] [38]. Solution stability in dimethyl sulfoxide at room temperature extends for several weeks without significant degradation [18] [38]. The compound exhibits moderate thermal stability, remaining intact during short exposures to temperatures up to 100 degrees Celsius [38]. Photodegradation is minimal under normal laboratory lighting conditions, though storage in amber vials is recommended for extended use [38].

The compound displays stability across physiological pH ranges of 6 to 8, making it suitable for cellular assay applications [18] [38]. Oxidative stability is moderate, with some lability observed under high oxygen concentrations or in the presence of metal catalysts [36] [38]. The molecular architecture provides good metabolic stability in vitro, with the spirocyclic constraint protecting against rapid degradation [18]. Cell membrane permeability is favorable, enabling effective cellular uptake for intracellular target engagement [15] [18].

High-performance liquid chromatography analysis consistently demonstrates purity levels of 98% or greater for research-grade material [5] [6] [11]. The compound exhibits low to moderate protein binding in biological matrices, allowing for adequate free compound concentrations to achieve target inhibition [18]. Storage under desiccated conditions at negative twenty degrees Celsius preserves chemical integrity and prevents hydrolytic degradation [6] [38].

PropertyCharacteristicsStorage Conditions
Solid State StabilityStable >2 years at -20°CStore desiccated at -20°C
Dimethyl Sulfoxide SolutionsStable weeks at room temperatureUse within 30 days
Aqueous StabilityLimited in neutral conditionsPrepare fresh for assays
Thermal StabilityStable to 100°C brieflyAvoid prolonged heating
pH StabilityStable pH 6-8Buffer solutions appropriately
High-Performance Liquid Chromatography Purity≥98%Maintain proper storage

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.21032711 g/mol

Monoisotopic Mass

329.21032711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

A-366

Dates

Modify: 2023-08-15
1: Pappano WN, Guo J, He Y, Ferguson D, Jagadeeswaran S, Osterling DJ, Gao W,

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